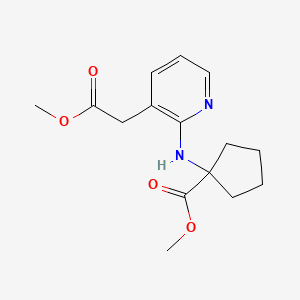

1-(3-Methoxycarbonylmethyl-pyridin-2-ylamino)-cyclopentanecarboxylic acid methyl ester

Overview

Description

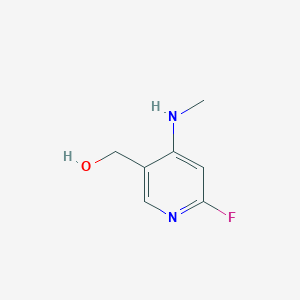

This compound contains a pyridin-2-ylamino group, a methoxycarbonylmethyl group, and a cyclopentanecarboxylic acid methyl ester group. The pyridin-2-ylamino group is a common pharmacophore in many biologically active molecules . The methoxycarbonylmethyl group is an ester group, which is often used in prodrugs to improve drug properties. The cyclopentanecarboxylic acid methyl ester group is a cyclic ester group, which might contribute to the compound’s stability and lipophilicity.

Scientific Research Applications

Nickel, Copper, and Zinc Complexes

Research by Singh and Baruah (2008) explored the synthesis and characterization of metal complexes involving esters of imine-containing dicarboxylic acids. These compounds were shown to form coordination polymers with metals such as nickel, copper, and zinc, suggesting potential applications in catalysis or materials science (Singh & Baruah, 2008).

Antimicrobial Agents

Al-Salahi, Al-Omar, and Amr (2010) synthesized chiral macrocyclic or linear pyridine carboxamides, which were tested as antimicrobial agents. The study demonstrates the potential of pyridine derivatives in developing new antimicrobial compounds, highlighting the importance of structural modification for enhancing biological activity (Al-Salahi, Al-Omar, & Amr, 2010).

Copper-Catalyzed Reactions

Crotti, Berti, and Pineschi (2011) reported a copper-catalyzed reaction that allows for the regioselective introduction of a methoxycarbonyl methyl group to pyridine, yielding valuable building blocks for synthesizing polyfunctionalized piperidine derivatives. This study illustrates the compound's utility in organic synthesis, particularly in constructing complex nitrogen-containing heterocycles (Crotti, Berti, & Pineschi, 2011).

Heterocyclic Azo Dyes

Wang et al. (2018) focused on synthesizing heterocyclic azo dyes with improved pH stability through the substitution of pyridine derivatives. Their work contributes to the development of dyes with enhanced performance characteristics, applicable in industries such as textiles and printing (Wang, Zhao, Qian, & Huang, 2018).

Synthetic Methodologies

Several studies report on synthetic methodologies involving pyridine derivatives, emphasizing their versatility as intermediates for producing complex organic molecules. These methodologies have applications across pharmaceuticals, agrochemicals, and materials science, showcasing the broad utility of pyridine-based compounds in chemical synthesis. For example, research by Rossi et al. (2007) and Tomilov et al. (2005) highlights the diversity of reactions pyridine derivatives can undergo, forming various heterocyclic compounds with potential utility in different scientific fields (Rossi et al., 2007); (Tomilov et al., 2005).

Mechanism of Action

Mode of action

The mode of action would depend on the specific targets of the compound. Pyridin-2-ylamides can interact with their targets via various mechanisms, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to affect a wide range of pathways, including those involved in cell signaling, metabolism, and gene expression .

properties

IUPAC Name |

methyl 1-[[3-(2-methoxy-2-oxoethyl)pyridin-2-yl]amino]cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-20-12(18)10-11-6-5-9-16-13(11)17-15(14(19)21-2)7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPGVZGKFXHQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(N=CC=C1)NC2(CCCC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1449821.png)

![1-(5-bromopentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide](/img/structure/B1449829.png)

![Des[5-(2-dimethylamino)ethyl] N-Methyl Diltiazem](/img/structure/B1449831.png)

![6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1449833.png)

![Hydrogen hydroxy[2-hydroxy-3-[(2-hydroxy-3-nitrobenzylidene)amino]-5-nitrobenzenesulfonato(3-)]chromate(1-) 3-((2-ethylhexyl)oxy)-1-propanamine](/img/structure/B1449836.png)

![(6S,8S,10S,11S,13S,14S,16S,17R)-6-Bromo-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B1449841.png)